pKa Comparison: DCG vs. DMG
In a direct head-to-head potentiometric study, dichloroglyoxime (DCG) and dimethylglyoxime (DMG) were evaluated for their acid dissociation behavior under identical conditions. The electron-withdrawing chlorine substituents in DCG significantly increase the acidity of the oxime protons compared to the electron-donating methyl groups in DMG [1].
| Evidence Dimension | Acid dissociation constant (pKa, first dissociation) |
|---|---|
| Target Compound Data | pKa = 3.438 |
| Comparator Or Baseline | Dimethylglyoxime (DMG): pKa = 6.01 |
| Quantified Difference | DCG is 2.57 pKa units more acidic than DMG (corresponding to approximately 370× higher proton dissociation) |
| Conditions | Aqueous solution, 25 ± 0.1 °C, ionic strength (μ) = 0.1 mol dm⁻³ supported by NaCl, potentiometric titration with SUPERQUAD refinement |
Why This Matters
The nearly 400-fold difference in acidity directly impacts metal binding pH windows, complexation kinetics, and the availability of the anionic ligand form—critical considerations for analytical reagent selection and coordination complex synthesis.
- [1] Obaidi, F., et al. (2014). Potentiometric Study of Dissociation Constants of 1,2-Bis(dimethyl)glyoxime and 1,2-Bis(dichloro)glyoxime and Stability Constants of their Copper, Nickel and Zinc Complexes. Academia.edu. View Source
